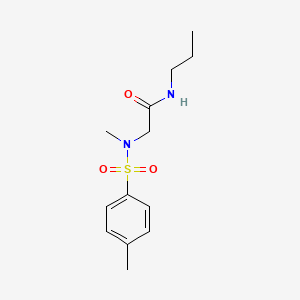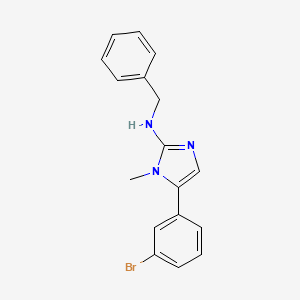![molecular formula C18H18ClN3O4 B11562252 N-(3-chlorophenyl)-3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11562252.png)
N-(3-chlorophenyl)-3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a hydrazinecarbonyl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}acetamide typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 3-chlorophenylhydrazine with 2,5-dimethoxybenzaldehyde under acidic conditions to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated using acetic anhydride to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-2-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with hydrazine linkages.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}acetamide involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of the chlorophenyl and dimethoxyphenyl groups may enhance its binding affinity to certain enzymes or receptors.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)acetamide
- 2-chloro-N-(3-chlorophenyl)acetamide
- N-(3-chlorophenyl)-N’-[(E)-thiophen-2-ylmethylideneamino]oxamide
Uniqueness
N-(3-chlorophenyl)-2-{N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}acetamide is unique due to its combination of a hydrazone linkage with both chlorophenyl and dimethoxyphenyl groups. This structural arrangement provides distinct chemical and biological properties that are not observed in simpler analogs.
特性
分子式 |
C18H18ClN3O4 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-25-15-6-7-16(26-2)12(8-15)11-20-22-18(24)10-17(23)21-14-5-3-4-13(19)9-14/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)/b20-11+ |
InChIキー |
BTMJXUFTUNOYFD-RGVLZGJSSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CC(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetyl}hydrazinylidene)butanamide](/img/structure/B11562181.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11562183.png)


![3-(3-bromophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11562202.png)
![4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate](/img/structure/B11562209.png)
![5-bromo-2-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11562210.png)
![4-Chloro-2-[(E)-[(2,4-dimethylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11562217.png)
![3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11562218.png)

![4-{(E)-[2-(phenylcarbamoyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11562224.png)
![2-amino-6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11562227.png)
![6-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11562233.png)
